4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride is a bifunctional pharmaceutical building block featuring a benzoic acid core linked to a basic morpholine ring via a methylene spacer. It is widely procured for the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders where a morpholinomethylphenyl moiety is required to enhance aqueous solubility and tune pharmacokinetic profiles. Supplied as a stable hydrochloride salt, this compound provides a robust, crystalline precursor for standard amide coupling workflows, effectively circumventing the handling and solubility challenges associated with its zwitterionic free base counterpart [1].
Attempting to substitute the hydrochloride salt (CAS 65101-82-8) with the free base (CAS 62642-62-0) frequently leads to process failures during scale-up. The free base exists as a zwitterion, forming a strong intermolecular ionic network that renders it highly insoluble in standard organic coupling solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). This insolubility forces reactions to proceed as heterogeneous suspensions, causing sluggish activation kinetics, incomplete conversions, and the need for large solvent volumes. Procuring the hydrochloride salt breaks this zwitterionic lattice, ensuring rapid dissolution in polar aprotic solvents and allowing for highly concentrated, reproducible amide coupling when neutralized in situ with a tertiary amine[1].
The free base of 4-(morpholin-4-ylmethyl)benzoic acid exhibits poor solubility in standard coupling solvents due to zwitterion formation, often measuring less than 5 mg/mL in DMF. In contrast, the hydrochloride salt (CAS 65101-82-8) demonstrates a solubility exceeding 50 mg/mL in DMF, enabling homogeneous reaction conditions [1].
| Evidence Dimension | Solubility in DMF at 25°C |
| Target Compound Data | > 50 mg/mL (Homogeneous solution) |
| Comparator Or Baseline | Free base (CAS 62642-62-0): < 5 mg/mL (Heterogeneous suspension) |
| Quantified Difference | > 10-fold increase in solubility |
| Conditions | Standard room temperature dissolution in N,N-dimethylformamide |
Enables high-concentration, homogeneous amide coupling reactions, reducing solvent waste and improving reaction kinetics.
When subjected to standard peptide coupling conditions (e.g., HATU/DIPEA in DMF), the hydrochloride salt rapidly dissolves and undergoes complete activation, typically yielding >90% of the desired amide within 2 hours. Conversely, the insoluble free base reacts slowly as a suspension, often stalling at 60-70% conversion due to mass transfer limitations and competitive hydrolysis of the active ester [1].
| Evidence Dimension | Amide Coupling Yield (HATU/DIPEA) |
| Target Compound Data | > 90% yield, rapid conversion (< 2h) |
| Comparator Or Baseline | Free base: 60-70% yield, sluggish conversion (> 12h) |
| Quantified Difference | ~20-30% absolute yield improvement and 6x faster reaction time |
| Conditions | HATU, DIPEA, DMF, room temperature |
Eliminates the need for prolonged heating or excessive coupling reagents, ensuring scalable and cost-effective API synthesis.
The hydrochloride salt is isolated as a highly crystalline, free-flowing solid with a sharp melting point, which resists moisture uptake under standard laboratory conditions. The free base, depending on its isolation method, can precipitate as an amorphous solid or a variable hydrate, leading to batch-to-batch inconsistencies in active mass (assay) and complicating stoichiometric calculations during scale-up [1].
| Evidence Dimension | Solid-state stability and assay consistency |
| Target Compound Data | Highly crystalline, non-hygroscopic (consistent >98% assay) |
| Comparator Or Baseline | Free base: Prone to amorphous or variable hydrate formation |
| Quantified Difference | Predictable stoichiometry vs. variable water content |
| Conditions | Ambient storage and standard weighing protocols |
Ensures precise stoichiometric control during critical synthetic steps, preventing reagent imbalances and downstream purification issues.
The compound is a premier building block for introducing the morpholinomethylphenyl solubilizing group into targeted kinase inhibitors (e.g., DNA-PK or ALK inhibitors). The HCl salt's excellent solubility in DMF allows for seamless integration into late-stage diversification workflows using standard HATU or EDC coupling [1].
In PROTAC synthesis, where target molecules are large and solubility is a constant challenge, incorporating this morpholine-bearing moiety improves the aqueous solubility of the final degrader. The high purity and precise stoichiometry of the HCl salt ensure that complex, multi-step PROTAC syntheses are not derailed by reagent impurities [2].
For parallel medicinal chemistry, the handling characteristics of the HCl salt—specifically its free-flowing crystalline nature and rapid dissolution upon neutralization—make it ideal for automated liquid handling and array-based amide couplings, unlike the free base which clogs pipettes as a suspension [3].
Irritant